SA1-III

collagen turnover dermal fibroblast serpin A1

SA1-III is the only peptide that targets collagen degradation via MMP-2, MMP-9 and elastase inhibition—without confounding effects on collagen synthesis. Clinically validated for 43% hydration increase and 19% wrinkle reduction in 4 weeks. Ideal for researchers studying enzymatic collagen breakdown and formulators developing anti-aging products that preserve existing dermal matrix. Unlike Matrixyl™ or Argireline™, SA1-III's degradation-only MOA ensures experimental specificity. Procure SA1-III today for reproducible, mechanism-specific results.

Molecular Formula C49H87N15O14S
Molecular Weight 1142.4 g/mol
Cat. No. B12370169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSA1-III
Molecular FormulaC49H87N15O14S
Molecular Weight1142.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCSC)NC(=O)C
InChIInChI=1S/C49H87N15O14S/c1-25(2)38(62-47(76)39(26(3)4)61-44(73)30(14-9-11-20-51)57-37(69)24-55-42(71)32(18-22-79-7)56-28(6)66)46(75)60-33(23-36(53)68)49(78)64-21-12-15-34(64)45(74)63-40(27(5)65)48(77)59-31(16-17-35(52)67)43(72)58-29(41(54)70)13-8-10-19-50/h25-27,29-34,38-40,65H,8-24,50-51H2,1-7H3,(H2,52,67)(H2,53,68)(H2,54,70)(H,55,71)(H,56,66)(H,57,69)(H,58,72)(H,59,77)(H,60,75)(H,61,73)(H,62,76)(H,63,74)/t27-,29+,30+,31+,32+,33+,34+,38+,39+,40+/m1/s1
InChIKeyJLWOLIOIHVLSHT-WGYFVXCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SA1-III (KP1) Peptide for Collagen Modulation Research: CAS 2673230-58-3, Sequence, and Properties


SA1-III (also designated KP1) is a synthetic bioactive decapeptide with the sequence Ac-Met-Gly-Lys-Val-Val-Asn-Pro-Thr-Gln-Lys-NH₂, formally derived from the C-terminal portion of Serpin A1, a physiological inhibitor of neutrophil elastase [1]. It is characterized by a molecular weight of 1142.37 g/mol and a molecular formula of C₄₉H₈₇N₁₅O₁₄S [2]. The compound functions as a collagen turnover modulator by inhibiting matrix metalloproteinases (MMP-2 and MMP-9) and elastase, thereby protecting extracellular matrix collagen from enzymatic degradation [1].

Why SA1-III Cannot Be Replaced by Other Anti-Aging Peptides in Research and Formulation


SA1-III operates through a distinct mechanism of action—reducing collagen degradation via inhibition of MMP-2, MMP-9, and elastase—rather than stimulating de novo collagen synthesis or inhibiting neuromuscular transmission [1]. This mechanistic divergence means that generic substitution with other anti-aging peptides (e.g., Matrixyl™, Argireline™) would alter the biological outcome and confound experimental results, as each peptide class targets different pathways within the dermal aging cascade [2].

SA1-III Comparator-Based Evidence: Quantitative Differentiation for Scientific Selection


SA1-III vs. Full-Length Serpin A1: Divergent Effects on Collagen Biosynthesis and Cell Proliferation

SA1-III increases extracellular collagen levels exclusively by reducing degradation, with no detectable effect on collagen biosynthesis or cell proliferation. In contrast, the originator molecule Serpin A1 exhibits broader biological activities that may confound studies focused specifically on collagen turnover modulation [1].

collagen turnover dermal fibroblast serpin A1

SA1-III Clinical Efficacy: Direct Comparison with Vehicle Control in Human Studies

In a 4-week clinical study (n=20), a topical formulation containing SA1-III demonstrated statistically significant improvements over baseline in multiple skin parameters: skin hydration increased by 43.1% (p<0.0001), skin extensibility decreased by 14.3% (p<0.0001), gross elasticity increased by 5.8% (p<0.0001), and skin roughness decreased by 13.0% (p<0.01) [1]. A separate serum formulation study (n=30) showed fine wrinkle improvement of 19% and skin brightness increase of 33% versus baseline [2].

skin hydration elasticity clinical trial

SA1-III vs. Matrixyl™: Divergent Mechanisms of Collagen Modulation

SA1-III preserves existing collagen by inhibiting degradation enzymes (MMP-2, MMP-9, elastase) [1]. In contrast, Matrixyl™ (palmitoyl pentapeptide-4) stimulates new collagen synthesis [2]. Clinically, SA1-III formulations improve wrinkle appearance by ~19% after 4 weeks [3], while Matrixyl™ 3000 reduces wrinkle depth by up to 45% after 8 weeks and improves elasticity by ~20% [2].

collagen synthesis collagen degradation mechanism of action

SA1-III vs. Argireline™: Distinct Biological Targets for Anti-Aging Research

SA1-III targets the dermal extracellular matrix by inhibiting proteolytic enzymes (MMPs, elastase) to preserve collagen [1]. Argireline™ (acetyl hexapeptide-8) acts as a neurotransmitter inhibitor, reducing muscle contraction to smooth expression wrinkles . Clinically, SA1-III improves fine wrinkles by 19% over 4 weeks [2], while Argireline™ reduces wrinkle depth by 20-30% over 4 weeks [3].

wrinkle reduction neuromuscular transmission collagen turnover

SA1-III vs. Retro-Inverso Analogs: Stability and Activity Trade-Offs

SA1-III, as a natural L-amino acid peptide, is susceptible to degradation by dermal proteases, which may limit its longevity in topical formulations. Second-generation retro-inverso analogs (D-amino acid-based) derived from SA1-III exhibit enhanced stability against dermal enzymes, potentially extending functional half-life [1].

peptide stability retro-inverso peptide dermal enzymes

SA1-III Procurement-Relevant Application Scenarios Based on Comparative Evidence


Mechanistic Studies of Collagen Degradation Pathways

Researchers investigating enzymatic collagen breakdown by MMP-2, MMP-9, or elastase should select SA1-III for its specific, degradation-only mechanism, avoiding confounding effects on collagen biosynthesis or cell proliferation seen with full-length Serpin A1 [1].

Topical Cosmetic Formulation Development Focused on Collagen Preservation

Formulators seeking to develop anti-aging products that preserve existing dermal collagen should procure SA1-III, supported by clinical data demonstrating 43% hydration increase and 19% wrinkle improvement in 4 weeks [2]. This differs from synthesis-stimulating peptides like Matrixyl™.

Benchmark Reference for Second-Generation Peptide Development

Peptide chemists developing stabilized analogs (e.g., retro-inverso variants) should use SA1-III as the native L-peptide benchmark for comparing activity, stability, and degradation resistance profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SA1-III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.